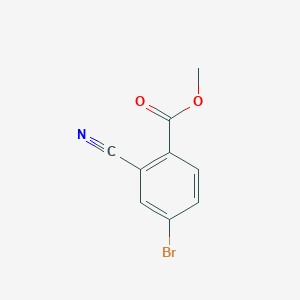Methyl 4-bromo-2-cyanobenzoate
CAS No.: 1223434-15-8
Cat. No.: VC2850471
Molecular Formula: C9H6BrNO2
Molecular Weight: 240.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1223434-15-8 |
|---|---|
| Molecular Formula | C9H6BrNO2 |
| Molecular Weight | 240.05 g/mol |
| IUPAC Name | methyl 4-bromo-2-cyanobenzoate |
| Standard InChI | InChI=1S/C9H6BrNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 |
| Standard InChI Key | APAVVMSHHACFQV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)Br)C#N |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Br)C#N |
Introduction
Chemical Structure and Identity
Methyl 4-bromo-2-cyanobenzoate is a substituted benzoic acid methyl ester characterized by a bromine atom at the para position (C-4) and a cyano group at the ortho position (C-2) of the benzene ring. This specific substitution pattern contributes to its distinct chemical reactivity and potential applications.
Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers as presented in the following table:
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol |
| CAS Number | 1223434-15-8 |
| IUPAC Name | methyl 4-bromo-2-cyanobenzoate |
| MDL Number | MFCD18398741 |
| Standard InChI | InChI=1S/C9H6BrNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3 |
| InChI Key | APAVVMSHHACFQV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)Br)C#N |
| EC Number | 813-461-5 |
The compound's structure features a methyl ester group (-COOCH₃), a cyano group (-C≡N), and a bromine atom attached to a benzene ring in a specific arrangement that determines its chemical behavior .
Physical and Chemical Properties
The physical and chemical properties of methyl 4-bromo-2-cyanobenzoate play a crucial role in its applications and handling requirements.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid (at standard conditions) |
| Appearance | Not specified in available literature |
| Boiling Point | 346.5±27.0 °C at 760 mmHg |
| Melting Point | Not available in current literature |
| Density | Not available in current literature |
The compound has a relatively high boiling point, which is characteristic of aromatic compounds with polar functional groups .
Chemical Reactivity
Methyl 4-bromo-2-cyanobenzoate exhibits chemical reactivity primarily through three functional groups:
-
The bromine substituent at the para position makes it suitable for various coupling reactions, particularly palladium-catalyzed cross-couplings such as Suzuki, Stille, and Sonogashira reactions.
-
The cyano group (-C≡N) can participate in numerous transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition reactions.
-
The methyl ester group can undergo typical ester reactions such as hydrolysis, transesterification, and reduction.
This combination of functional groups provides multiple reactive sites that can be selectively modified, making the compound valuable in multistep synthetic procedures .
Applications and Uses
Methyl 4-bromo-2-cyanobenzoate serves as a versatile building block in various chemical applications.
Synthetic Organic Chemistry
The compound functions as an important intermediate in organic synthesis, particularly in:
-
Coupling reactions: The bromine substituent makes it an excellent substrate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
-
Functional group transformations: The cyano and ester groups can be selectively modified to create more complex structures .
Pharmaceutical Applications
In pharmaceutical research and development, methyl 4-bromo-2-cyanobenzoate serves as:
-
A key intermediate in the synthesis of biologically active compounds.
-
A building block for the construction of compound libraries for drug discovery programs.
-
A precursor for the preparation of compounds with potential medicinal properties .
Material Science
The compound may also contribute to the development of:
-
Functional materials with specific electronic or optical properties.
-
Specialty polymers incorporating the aromatic structure for enhanced performance characteristics .
| Hazard Statement | Description | Probability |
|---|---|---|
| H302 | Harmful if swallowed [Warning Acute toxicity, oral] | 100% |
| H312 | Harmful in contact with skin [Warning Acute toxicity, dermal] | 50% |
These hazard statements indicate the compound should be handled with appropriate precautions to avoid ingestion and skin contact .
Analytical Methods
Various analytical techniques can be employed to characterize and verify the identity and purity of methyl 4-bromo-2-cyanobenzoate.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through characteristic proton and carbon signals.
-
Infrared (IR) Spectroscopy: Identifies functional groups, particularly the cyano group (typically around 2220-2260 cm⁻¹) and ester carbonyl (typically around 1710-1740 cm⁻¹).
-
Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the structure.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess purity and detect potential impurities.
Comparative Analysis
To better understand the properties and applications of methyl 4-bromo-2-cyanobenzoate, it is useful to compare it with structurally related compounds.
Comparison with Related Compounds
| Compound | Chemical Formula | Key Structural Difference | Potential Impact on Reactivity |
|---|---|---|---|
| Methyl 2-bromo-4-iodobenzoate | C₈H₆BrIO₂ | Iodine at C-4 instead of bromine; no cyano group at C-2 | Different coupling reactivity; lacks nitrile chemistry |
| Methyl 4-bromo-2-bromomethyl-benzoate | C₉H₈Br₂O₂ | Bromomethyl group at C-2 instead of cyano | Different reactivity profile; bromomethyl group serves as alkylating agent |
| 4-Bromoacetyl-2-methyl benzoic acid methyl ester | - | Acetyl group at C-4; methyl group at C-2 | Different electronic properties; ketone functionality |
This comparison highlights how subtle structural differences can significantly impact the chemical behavior and applications of these compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume